

physicochemical properties of 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-tert-Butyl-2-imidazolidinone

Cat. No.: B1586775

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An In-depth Technical Guide to the Physicochemical Properties of **1-tert-Butyl-2-imidazolidinone**

Abstract

1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound featuring a five-membered imidazolidinone ring substituted with a bulky tert-butyl group. This guide provides a comprehensive analysis of its core physicochemical properties, essential for its application in synthetic chemistry and drug development. We will delve into its structural characteristics, physical constants, solubility profile, and key chemical parameters. Furthermore, this document outlines standard experimental protocols for property determination and synthesis, offering both theoretical grounding and practical methodologies for researchers and scientists in the field.

Molecular Structure and Identifiers

The defining feature of **1-tert-Butyl-2-imidazolidinone** is the combination of a polar cyclic urea (imidazolidinone) core and a nonpolar, sterically demanding tert-butyl group. This unique structure imparts specific solubility, reactivity, and conformational characteristics to the molecule.

- To cite this document: BenchChem. [physicochemical properties of 1-tert-Butyl-2-imidazolidinone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586775#physicochemical-properties-of-1-tert-butyl-2-imidazolidinone\]](https://www.benchchem.com/product/b1586775#physicochemical-properties-of-1-tert-butyl-2-imidazolidinone)

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